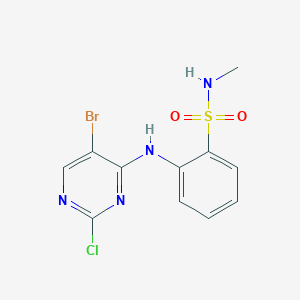

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide

Overview

Description

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with bromine and chlorine atoms, an amino group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a series of halogenation reactions, where bromine and chlorine atoms are introduced at specific positions on the ring. The amino group is then added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyrimidine ring can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines), and catalysts (e.g., palladium-based catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the pyrimidine ring and sulfonamide moiety can enhance the interaction with biological targets involved in cancer cell proliferation and survival.

- A study on related pyrimidine derivatives showed that they inhibit tumor growth in various cancer models, suggesting that this compound may have similar effects .

-

Antimicrobial Properties

- Sulfonamides are well-known for their antimicrobial properties. The incorporation of the pyrimidine moiety may enhance the spectrum of activity against bacterial infections. This compound could potentially be evaluated for its effectiveness against resistant strains of bacteria, which is a growing concern in infectious disease management .

-

Hypoglycemic Effects

- There is evidence suggesting that related compounds can act as hypoglycemic agents, affecting glucose metabolism and insulin sensitivity. The structural features of 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide might contribute to such effects, warranting further investigation into its potential as an antidiabetic drug .

Case Studies and Research Findings

- In Vitro Studies

- In Vivo Studies

Data Table: Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms and the amino group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

5-bromo-2,4-dichloropyrimidine: A related compound with similar halogen substitutions on the pyrimidine ring.

2-chloro-5-bromo-N-cyclopentylpyrimidin-4-amine: Another pyrimidine derivative with different substituents.

Uniqueness

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide is unique due to the combination of its pyrimidine core with a benzenesulfonamide moiety. This structural feature imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

The compound 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide is a sulfonamide derivative characterized by its unique structural components, which include a pyrimidine ring and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of:

- A pyrimidine ring substituted with bromine and chlorine.

- An amino group linked to the pyrimidine.

- A N-methyl-benzenesulfonamide moiety that enhances its biological activity.

Antibacterial Activity

Research indicates that compounds related to 5-bromo-2-chloro-pyrimidin-4-amine exhibit significant antibacterial properties. In vitro studies have demonstrated that derivatives of this compound show activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the introduction of halogen substituents on the pyrimidine ring enhances the antibacterial efficacy of the sulfonamide derivatives .

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that the compound's structure contributes to its ability to inhibit fungal growth, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly as an inhibitor of the V600E BRAF mutation, which is implicated in several cancers, including melanoma. In studies involving cancer cell lines, certain derivatives showed promising results:

| Cell Line | % Inhibition |

|---|---|

| SK-MEL-5 | 91% |

| OVCAR-4 | 71% |

| UO-31 | 60% |

The compound demonstrated a low IC50 value of against V600E BRAF, indicating strong potency in inhibiting this target .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural features. Substituents on the pyrimidine ring, such as halogens, can significantly affect their interaction with biological targets. For instance:

- Electron-withdrawing groups enhance antibacterial activity.

- Modifications on the sulfonamide moiety can alter the binding affinity towards specific enzymes involved in bacterial resistance mechanisms.

Case Studies

- Antibacterial Evaluation : A study assessed various derivatives of pyrimidine-based compounds against a panel of bacterial strains, revealing that modifications at specific positions on the pyrimidine ring improve activity significantly.

- Anticancer Screening : Compounds were screened against the NCI 60 cancer cell line panel, showing varied inhibition rates across different cancer types, particularly highlighting their effectiveness against melanoma cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential nucleophilic substitution reactions. For example, halogenated pyrimidine cores (e.g., 5-bromo-2-chloropyrimidine) are coupled with sulfonamide derivatives via Buchwald-Hartwig amination or Ullmann-type reactions under palladium catalysis . Intermediates are characterized using / NMR, high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) to confirm purity. Crystallographic validation (e.g., X-ray diffraction) is critical for resolving regiochemical ambiguities, as demonstrated in structurally analogous compounds .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Key parameters include bond lengths (e.g., C–Br: ~1.90 Å, C–Cl: ~1.72 Å) and dihedral angles between pyrimidine and benzenesulfonamide moieties . Complementary techniques like - COSY NMR and NOESY help verify spatial arrangements in solution. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Elemental analysis (C, H, N, S) must align with theoretical values within ±0.4%. Differential scanning calorimetry (DSC) or melting point analysis confirms phase homogeneity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) are addressed by standardizing assay conditions (pH, temperature, solvent) and validating target specificity via knockout models or competitive binding assays. Structure-activity relationship (SAR) studies using halogen-substituted analogs (e.g., replacing Br with I or Cl with F) can isolate electronic vs. steric effects . Cross-referencing with crystallographic data (e.g., binding pocket interactions) clarifies mechanistic inconsistencies .

Q. How can computational methods enhance the design of derivatives targeting kinase inhibition?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to kinase ATP-binding pockets. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to optimize electronic properties for inhibition. MD simulations (GROMACS) assess stability of ligand-receptor complexes over time. Experimental validation via kinase profiling assays (e.g., radiometric or fluorescence-based) confirms computational predictions .

Q. What experimental approaches are used to analyze regioselectivity challenges in modifying the pyrimidine core?

- Methodological Answer : Regioselectivity in pyrimidine functionalization is probed using isotopic labeling (e.g., -pyrimidine) and monitored via - HMBC NMR. Competitive reactions with controlled stoichiometry of nucleophiles (e.g., amines, thiols) identify preferential substitution sites (C4 vs. C2). Kinetic studies under varying temperatures and catalysts (e.g., Pd vs. Cu) reveal thermodynamic vs. kinetic control .

Q. How are stability and degradation pathways of this compound characterized under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify degradation products (e.g., hydrolysis of sulfonamide or dehalogenation). Forced degradation (acid/base/oxidative stress) coupled with NMR tracks structural changes. Metabolite profiling in liver microsomes (CYP450 enzymes) clarifies in vivo stability .

Properties

IUPAC Name |

2-[(5-bromo-2-chloropyrimidin-4-yl)amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN4O2S/c1-14-20(18,19)9-5-3-2-4-8(9)16-10-7(12)6-15-11(13)17-10/h2-6,14H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPLJTFWHJREKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.